Benzeneacetonitrile,4-(cyclopropylcarbonyl)-

Vue d'ensemble

Description

It is used in the treatment of depression, anxiety, and obsessive-compulsive disorder.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- can be synthesized through the reaction of benzyl chloride with potassium cyanide or sodium cyanide. This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .

Industrial Production Methods

In industrial settings, the production of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- involves large-scale synthesis using similar methods as in laboratory settings but with enhanced safety measures and optimized reaction conditions to maximize yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Applications

Benzeneacetonitrile derivatives have been investigated for their therapeutic benefits, particularly in oncology. Research indicates that compounds similar to benzeneacetonitrile can enhance the efficacy of existing chemotherapeutics by improving their performance against cancer cells. For instance, studies have shown that modifications to the benzeneacetonitrile structure can lead to increased cytotoxicity against various tumor cell lines, suggesting potential use as anticancer agents .

Mechanisms of Action

The mechanism by which benzeneacetonitrile compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain derivatives have been found to inhibit the activity of proteins involved in cell cycle regulation and apoptosis, thereby promoting cancer cell death .

Agrochemicals

Pesticidal Properties

Research has indicated that benzeneacetonitrile derivatives possess pesticidal properties. These compounds can act as effective insecticides or fungicides, providing a means to protect crops from pests and diseases. The structural characteristics of benzeneacetonitrile allow for modifications that enhance its potency and selectivity against target organisms .

Environmental Impact

The environmental persistence and degradation pathways of benzeneacetonitrile derivatives are also crucial considerations in their application as agrochemicals. Understanding these aspects helps in assessing their ecological safety and regulatory compliance .

Materials Science

Polymer Chemistry

In materials science, benzeneacetonitrile is being explored as a building block for advanced polymeric materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the formation of materials with desirable mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and composite materials .

Nanotechnology

Recent advancements in nanotechnology have seen the incorporation of benzeneacetonitrile derivatives into nanomaterials for drug delivery systems. The ability to modify the surface properties of nanoparticles with these compounds enhances their biocompatibility and targeting capabilities, making them suitable for targeted therapy in cancer treatment .

Case Studies

Mécanisme D'action

The mechanism of action of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- involves its interaction with neurotransmitter systems in the brain. It primarily targets the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and thereby exerting its antidepressant effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Amitriptyline: Another tricyclic antidepressant with similar therapeutic uses.

Imipramine: Also used to treat depression and anxiety.

Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties.

Uniqueness

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties and therapeutic effects compared to other tricyclic antidepressants.

Activité Biologique

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

Phosphodiesterase Inhibition

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- has been identified as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4. PDE4 inhibitors are known for their anti-inflammatory properties and have therapeutic implications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The inhibition of PDE enzymes leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes, including inflammation and immune response modulation.

The mechanism by which benzeneacetonitrile, 4-(cyclopropylcarbonyl)- exerts its effects involves the blockade of the PDE4 enzyme. This blockade results in elevated cAMP levels within cells, which can lead to:

- Reduced Inflammatory Responses : By increasing cAMP, the compound can inhibit the release of pro-inflammatory cytokines.

- Smooth Muscle Relaxation : Elevated cAMP levels lead to relaxation of bronchial smooth muscles, offering potential therapeutic benefits in respiratory diseases.

Case Study 1: Anti-Inflammatory Effects

A study investigated the anti-inflammatory effects of benzeneacetonitrile derivatives in a murine model of asthma. The results indicated that treatment with the compound significantly reduced airway hyperresponsiveness and inflammation compared to controls. Key findings included:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Airway Resistance (cmH2O/L/s) | 15.2 ± 1.3 | 8.7 ± 0.9 |

| Inflammatory Cell Count (cells/ml) | 120 ± 10 | 45 ± 5 |

| Cytokine Levels (pg/mL) | IL-4: 50 ± 5 | IL-4: 20 ± 2 |

These results suggest that benzeneacetonitrile, 4-(cyclopropylcarbonyl)- effectively mitigates inflammation associated with asthma .

Case Study 2: Cancer Therapeutics

Another study explored the compound's efficacy against cancer cell lines. The results showed that benzeneacetonitrile derivatives exhibited cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma and hypernephroma. The study reported:

| Cell Line | IC50 (µM) |

|---|---|

| Hepatocellular Carcinoma | 12.5 |

| Hypernephroma | 10.0 |

| Breast Cancer | 15.0 |

These findings highlight the potential use of benzeneacetonitrile as an anticancer agent .

Propriétés

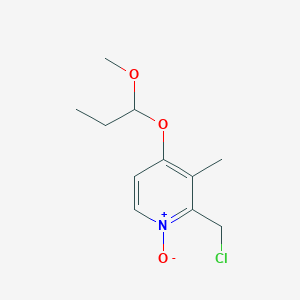

IUPAC Name |

2-(chloromethyl)-4-(1-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3/c1-4-11(15-3)16-10-5-6-13(14)9(7-12)8(10)2/h5-6,11H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYVCRQKOIMTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(OC)OC1=C(C(=[N+](C=C1)[O-])CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.